Avn-944

Catalog No.
S548854
CAS No.
297730-17-7
M.F
C25H27N5O5
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avn-944

CAS Number

297730-17-7

Product Name

Avn-944

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate

Molecular Formula

C25H27N5O5

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N

SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AVN 944, AVN-944, AVN944, carbamic acid, ((1S)-1-(3-((((3-methoxy-4-(5-oxazolyl)phenyl)amino)carbonyl)amino)phenyl)ethyl)-, (1R)-1-(cyanomethyl)propyl ester

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC

Description

The exact mass of the compound Avn-944 is 477.20122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Properties

AVN-944 acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for guanine nucleotide synthesis. Guanine nucleotides are essential building blocks for RNA, the genetic material of many viruses. By inhibiting IMPDH, AVN-944 disrupts viral RNA synthesis, potentially preventing viral replication.

Studies have shown promise for AVN-944 against arenaviruses, a family of viruses that includes lymphocytic choriomeningitis virus (LCMV) and Junin virus, the causative agent of Argentine hemorrhagic fever. In vitro and in vivo research suggests that AVN-944 effectively inhibits arenavirus replication [1, 2, 3].

Anti-Cancer Effects

AVN-944's ability to inhibit IMPDH also holds potential for cancer treatment. Rapidly dividing cancer cells have a high demand for guanine nucleotides. By inhibiting IMPDH, AVN-944 may limit the ability of cancer cells to synthesize RNA and DNA, leading to cell death.

Research suggests that AVN-944 exhibits anti-cancer activity against various cancers, including multiple myeloma and acute myeloid leukemia [4]. Studies have shown that AVN-944 can induce apoptosis (programmed cell death) in cancer cells and may also have an impact on the tumor microenvironment [4].

It is important to note that AVN-944 is currently under investigation for research purposes only and is not yet approved for clinical use.

While research on AVN-944's applications is ongoing, further studies are needed to determine its safety and efficacy in humans.

  • [1] Dunham EC, et al. (2018) Antiviral Research. 157:140-150 antiviral activity against Junin virus: )
  • [2] Park JG, et al. (2020) Journal of Virology. 94(7) antiviral activity against LCMV: )
  • [3] Desarey Morales Vasquez, et al. (2020) Viruses. 12(9): 1041 in vitro and in vivo studies against arenaviruses: )
  • [4] Kevin Chiem, et al. (2023) Microbiology Spectrum. 11(4):e0474522 anti-cancer properties: )

Avn-944 is a selective, noncompetitive inhibitor of inosine 5-monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide biosynthesis. It has a high affinity for both human isoforms of IMPDH, with inhibition constants (Ki) ranging between 6 to 10 nM . This compound is primarily investigated for its potential therapeutic effects in treating various hematologic malignancies and solid tumors, where IMPDH is often upregulated .

Avn-944 acts as a specific inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme involved in guanine nucleotide synthesis [, ]. Guanine nucleotides are crucial building blocks for DNA and RNA, the genetic material of cells. By inhibiting IMPDH, Avn-944 disrupts the production of guanine nucleotides, thereby hindering cancer cell proliferation and potentially inducing cell death [, ].

Studies suggest that Avn-944 may have a selective effect on cancer cells. While it disrupts guanine nucleotide synthesis in cancer cells, it appears to only temporarily slow the growth of normal cells lacking the dependence on de novo guanine synthesis [].

Avn-944's primary mechanism involves the inhibition of IMPDH, which leads to a decrease in intracellular guanosine triphosphate (GTP) levels. This depletion triggers a cascade of biochemical responses, including the activation of apoptotic pathways in cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis through mechanisms involving caspases and cyclin-dependent kinase inhibitors .

Avn-944 exhibits significant antiproliferative effects against various cancer cell lines. In studies, it has been noted to induce apoptosis through both caspase-dependent and independent pathways. Specifically, it activates caspase-2 and caspase-9, leading to cell death in prostate cancer cells . Furthermore, it has been associated with the downregulation of anti-apoptotic proteins such as survivin and XIAP, enhancing its pro-apoptotic effects .

The synthesis of Avn-944 typically involves multi-step organic reactions that include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods may involve:

  • Formation of the core structure through condensation reactions.
  • Functionalization at specific positions to enhance activity against IMPDH.
  • Purification using techniques such as chromatography to isolate the active compound.

Due to its complexity, synthesis is often conducted in specialized laboratories.

Avn-944 is primarily being explored for its applications in oncology, particularly for treating advanced hematologic malignancies such as leukemia and lymphoma. Clinical trials have indicated its potential to induce cancer cell death and improve outcomes in patients resistant to conventional therapies . Additionally, its role in modulating immune responses against tumors is under investigation.

Several compounds share structural or functional similarities with Avn-944, notably other IMPDH inhibitors. Here are a few:

Compound NameMechanismUnique Features
Mycophenolate mofetilIMPDH inhibitorUsed primarily as an immunosuppressant in organ transplantation
RibavirinNucleoside analogBroad-spectrum antiviral activity; also inhibits IMPDH
VX-497IMPDH inhibitorDeveloped for antiviral applications; shows similar potency against IMPDH

Avn-944 stands out due to its selective action on cancer cells and its unique ability to induce apoptosis through multiple pathways, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

477.20121898 g/mol

Monoisotopic Mass

477.20121898 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3NPL1V48Q

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (unspecified), lymphoma (unspecified), multiple myeloma, and pancreatic cancer.

Pharmacology

Inosine Monophosphate Dehydrogenase Inhibitor AVN944 is an orally available, synthetic small molecule with potential antineoplastic activity. AVN944 inhibits inosine monosphosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine triphosphate (GTP), a purine molecule required for DNA and RNA synthesis. Inhibition of IMPDH deprives cancer cells of GTP, resulting in disruption of DNA and RNA synthesis, inhibition of cell proliferation, and the induction of apoptosis. AVN944 appears to have a selective effect on cancer cells in that deprivation of GTP in normal cells results in a temporary slowing of cell growth only. IMPDH is overexpressed in some cancer cells, particularly in hematological malignancies.

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.

Other CAS

297730-17-7

Wikipedia

Avn-944

Dates

Modify: 2023-08-15
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.
2: Huang M, Itahana K, Zhang Y, Mitchell BS. Depletion of guanine nucleotides leads to the Mdm2-dependent proteasomal degradation of nucleostemin. Cancer Res. 2009 Apr 1;69(7):3004-12. doi: 10.1158/0008-5472.CAN-08-3413. Epub 2009 Mar 24. PubMed PMID: 19318567.
3: Hamilton JM, Harding MW, Genna T, Bol DK. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers. J Clin Pharmacol. 2009 Jan;49(1):30-8. doi: 10.1177/0091270008325149. Epub 2008 Oct 29. PubMed PMID: 18971325.
4: Floryk D, Thompson TC. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. Int J Cancer. 2008 Nov 15;123(10):2294-302. doi: 10.1002/ijc.23788. PubMed PMID: 18712736; PubMed Central PMCID: PMC2887704.
5: Chen L, Pankiewicz KW. Recent development of IMP dehydrogenase inhibitors for the treatment of cancer. Curr Opin Drug Discov Devel. 2007 Jul;10(4):403-12. Review. PubMed PMID: 17659481.
6: Huang M, Ji Y, Itahana K, Zhang Y, Mitchell B. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption. Leuk Res. 2008 Jan;32(1):131-41. Epub 2007 Apr 25. PubMed PMID: 17462731

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